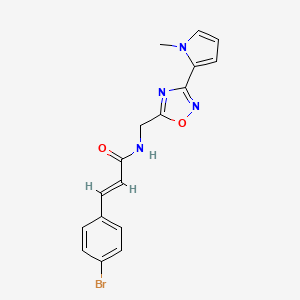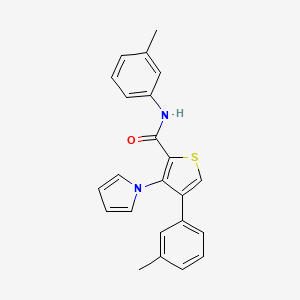![molecular formula C20H24N4O4 B2578504 7-(2-Methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-6-carboxamid CAS No. 1021215-97-3](/img/structure/B2578504.png)
7-(2-Methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetische organische Chemie
Die Synthese von Pyrimido[4,5-d]pyrimidinen ist aufgrund der strukturellen Komplexität und des Potenzials dieser Verbindungen für Reaktionen von Interesse. Sie dienen als Gerüst für die Entwicklung neuer synthetischer Methoden und können verwendet werden, um die Effizienz neuer Katalysatoren oder synthetischer Routen zu testen .
Medizinische Chemie
In der medizinischen Chemie werden diese Verbindungen auf ihre pharmakologischen Eigenschaften untersucht. Sie können als Zwischenprodukte bei der Synthese von Medikamenten oder als Grundstruktur für die Entwicklung neuer Therapeutika dienen, die auf verschiedene Krankheiten abzielen .
Biologische Studien
Die biologische Bedeutung dieser Verbindungen zeigt sich in ihrer Anwendung in biologischen Studien. Sie können verwendet werden, um die Interaktion zwischen kleinen Molekülen und biologischen Zielmolekülen zu verstehen, was die Entdeckung neuer biologischer Pfade oder potenzieller pharmakologischer Zielmoleküle unterstützt .
Materialwissenschaft
Diese Verbindungen können auch in der Materialwissenschaft Anwendung finden, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Verbindungen mit potenziellen Anwendungen in Halbleitern oder als Teil organischer Leuchtdioden (OLEDs) .
Umweltchemie
In der Umweltchemie können solche Verbindungen verwendet werden, um Abbauprozesse zu untersuchen oder neue Sensoren für Umweltverschmutzer zu entwickeln. Ihre Reaktivität mit verschiedenen Umweltfaktoren kann Aufschluss über die Stabilität und Langlebigkeit von Materialien unter verschiedenen Bedingungen geben .
Bioingenieurwesen
Die Verwendung dieser Verbindungen im Bioingenieurwesen ist ein weiterer spannender Bereich. Sie können in Biomaterialien eingearbeitet oder bei der Gestaltung biokompatibler Oberflächen verwendet werden, was zu Fortschritten in der Gewebezüchtung und regenerativen Medizin beiträgt .
Pharmazeutische Entwicklung
Diese Verbindungen sind in der pharmazeutischen Entwicklung aufgrund ihrer Rolle bei der Arzneimittelformulierung von Bedeutung. Sie können Arzneimittel-Abgabesysteme verbessern oder modifiziert werden, um die Löslichkeit und Bioverfügbarkeit von Arzneimitteln zu verbessern .
Analytische Chemie
Schließlich können diese Verbindungen in der analytischen Chemie als Standards oder Reagenzien bei der Entwicklung neuer analytischer Verfahren verwendet werden. Ihre einzigartigen chemischen Eigenschaften machen sie für den Einsatz in der Spektroskopie, Chromatographie und anderen analytischen Methoden geeignet .
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(14-8-6-5-7-9-14)21-17(25)16-12-15-18(24(16)10-11-28-4)22(2)20(27)23(3)19(15)26/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODMSVTFNCSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2578424.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)



![1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2578434.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2578439.png)
![6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2578440.png)

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)
![5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2578444.png)
